An In-Depth Technical Guide to 1-Chloro-3-fluoro-2-iodobenzene (CAS No. 127654-70-0)
An In-Depth Technical Guide to 1-Chloro-3-fluoro-2-iodobenzene (CAS No. 127654-70-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Chloro-3-fluoro-2-iodobenzene is a halogenated aromatic compound of significant interest in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring three distinct halogen atoms on a benzene ring, offers a versatile platform for the construction of complex molecular architectures. The differential reactivity of the chloro, fluoro, and iodo substituents allows for selective functionalization, making it a valuable building block in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, reactivity, and safe handling, tailored for professionals in research and drug development.
Chemical Identity and Physical Properties
CAS Number: 127654-70-0[1]
Molecular Formula: C₆H₃ClFI[1]
Molecular Weight: 256.44 g/mol
IUPAC Name: 1-chloro-3-fluoro-2-iodobenzene[2]
Synonyms: 2-chloro-6-fluoroiodobenzene, 3-fluoro-2-iodochlorobenzene[2]
Table 1: Physicochemical Properties of 1-Chloro-3-fluoro-2-iodobenzene
| Property | Value | Source |
| Boiling Point | 226.3 ± 20.0 °C (Predicted) | [1][3] |
| Density | 2.008 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Appearance | Solid or semi-solid or liquid | [4] |
| Storage Temperature | 2-8°C, protect from light | [3][4] |
Synthesis of 1-Chloro-3-fluoro-2-iodobenzene: A Strategic Approach
Proposed Synthetic Pathway: Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. This method is particularly well-suited for the introduction of an iodo group.
Diagram 1: Proposed Synthesis of 1-Chloro-3-fluoro-2-iodobenzene
Caption: Proposed two-step synthesis via diazotization and iodination.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on a well-established procedure for the synthesis of a structurally related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, and adapted for the synthesis of the target molecule.[5]
Materials:
-
2-Chloro-6-fluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
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Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-chloro-6-fluoroaniline to a pre-cooled solution of concentrated sulfuric acid in water. Maintain the temperature between 0 and 5 °C.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for approximately one hour to ensure complete decomposition of the diazonium salt.[5]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-chloro-3-fluoro-2-iodobenzene can be further purified by vacuum distillation or column chromatography.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three aromatic protons, each exhibiting complex splitting patterns due to coupling with each other and with the fluorine atom. The chemical shifts can be estimated based on the electronic effects of the halogen substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the iodine atom is expected to be significantly deshielded, while the carbon-fluorine coupling will be a key diagnostic feature.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z 256, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.
Reactivity and Synthetic Utility
The synthetic utility of 1-chloro-3-fluoro-2-iodobenzene lies in the differential reactivity of its carbon-halogen bonds. The C-I bond is the most reactive towards a variety of transformations, particularly palladium-catalyzed cross-coupling reactions.
Diagram 2: Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions
Caption: General reactivity trend of C-X bonds in cross-coupling.
This reactivity profile allows for the selective functionalization at the 2-position via reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Reaction: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Stille Coupling: Reaction with organostannanes.
The less reactive C-Cl and C-F bonds can potentially be functionalized under more forcing reaction conditions, providing a stepwise approach to the synthesis of highly substituted aromatic compounds.
Applications in Drug Discovery and Development
Halogenated aromatic compounds are pivotal in drug discovery. The introduction of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including:
-
Metabolic Stability: Halogenation can block sites of metabolism, increasing the half-life of a drug.
-
Lipophilicity: Halogens can enhance a molecule's ability to cross cell membranes.
-
Binding Affinity: The unique electronic properties of halogens can lead to favorable interactions with biological targets, such as halogen bonding.
1-Chloro-3-fluoro-2-iodobenzene, with its multiple points for diversification, serves as an excellent scaffold for generating libraries of compounds for screening and lead optimization in drug discovery programs.
Safety and Handling
1-Chloro-3-fluoro-2-iodobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements (based on supplier information for CAS 127654-70-0):
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Store in a tightly sealed container in a cool, dry place, protected from light.[3][4]
References
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
-
LookChem. Cas 127654-70-0,1-Chloro-3-fluoro-2-iodobenzene. [Link]
-
PubChem. 1-Chloro-2-fluoro-4-iodobenzene. [Link]
-
PubChem. 1-Chloro-2-fluorobenzene. [Link]
-
PubChem. 1-Chloro-3-fluoro-2-iodobenzene. [Link]
-
FIXIT AG. Safety data sheet. [Link]
-
PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
The Royal Society of Chemistry. Supporting Information for .... [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1-Chloro-3-fluoro-2-iodobenzene | C6H3ClFI | CID 14492466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 1-Chloro-3-fluoro-2-iodobenzene | 127654-70-0 [sigmaaldrich.com]
- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
